N-(3,4-dimethylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
Description
N-(3,4-dimethylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide (referred to as compound 7h in ) is a synthetic organic molecule featuring a benzothiazole core fused with a propanamide linker and a 3,4-dimethylphenyl substituent. Its molecular formula is C₁₉H₁₉N₂O₂S, with a molecular weight of 347.44 g/mol (calculated from the general formula in ). The compound exists as a white or brown solid with a melting point range of 149–199°C, consistent with structurally related analogs .
The benzothiazole moiety is a critical pharmacophore known for diverse biological activities, including antimicrobial and antifungal properties, as highlighted in . Structural characterization of this compound includes IR, ¹H-NMR, ¹³C-NMR, and EI-MS data, confirming the positions of functional groups such as the amide carbonyl (C=O) and benzothiazole ring system .
Properties
Molecular Formula |
C18H18N2O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
InChI |
InChI=1S/C18H18N2O2S/c1-12-7-8-14(11-13(12)2)19-17(21)9-10-20-15-5-3-4-6-16(15)23-18(20)22/h3-8,11H,9-10H2,1-2H3,(H,19,21) |
InChI Key |
AVEVLKOBWLXWAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide typically involves the condensation of 3,4-dimethylaniline with a benzothiazole derivative under specific reaction conditions. Common reagents used in this synthesis include acylating agents, solvents like dichloromethane, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a family of propanamide derivatives with variations in aryl substituents and heterocyclic cores. Below is a comparative analysis of key analogs:
Key Findings
Substituent Position and Physicochemical Properties :
- The 3,4-dimethylphenyl group in compound 7h contributes to a higher molecular weight compared to analogs like 7c (3-methylphenyl) and C489-0330 (2,5-dimethylphenyl). This substitution pattern may enhance steric hindrance, affecting solubility and intermolecular interactions .
- Melting points for benzothiazole/oxadiazole derivatives (134–199°C) are generally higher than pyrazole-containing analogs (e.g., 243.31 g/mol compound in ), reflecting stronger crystal lattice interactions in the former due to polar heterocycles .
Spectral Characterization :
- IR Spectroscopy : All compounds show characteristic peaks for amide C=O (1650–1700 cm⁻¹) and benzothiazole C=N (1600–1650 cm⁻¹). The absence of NH stretching in compound 7h’s IR suggests hydrogen bonding or tautomerization in the benzothiazole ring .
- NMR Data : The ¹H-NMR of compound 7h reveals singlet peaks for the two methyl groups on the phenyl ring (δ ~2.2–2.3 ppm) and a triplet for the propanamide CH₂ group (δ ~2.5 ppm), consistent with analogs like 7g and 7c .
The ChemDiv compound C489-0330 (2,5-dimethylphenyl variant) is marketed as a screening compound, implying utility in high-throughput assays for target identification .
Biological Activity
N-(3,4-dimethylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzothiazole moiety and a dimethylphenyl group. Its molecular formula is with a molecular weight of approximately 304.37 g/mol. The structural features are crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : In vitro assays have demonstrated that related compounds show IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The IC50 values ranged from 0.65 to 15.63 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
The mechanisms underlying the anticancer activity of this class of compounds involve apoptosis induction and cell cycle arrest:
- Apoptosis Induction : Flow cytometry analyses revealed that these compounds can significantly increase the levels of pro-apoptotic factors such as p53 and caspase-3 in treated cells .
- Cell Cycle Arrest : Compounds have been shown to induce G1 phase arrest in cancer cells, leading to reduced proliferation rates .
Other Biological Activities
In addition to anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against certain bacterial strains.
Case Studies
A notable case study involved the evaluation of a related benzothiazole derivative in a preclinical model of breast cancer. The compound exhibited significant tumor reduction compared to control groups and was well-tolerated with minimal side effects reported .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
